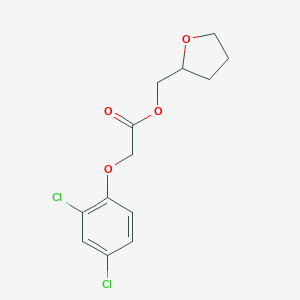
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This ester form is known for its enhanced efficacy in certain applications due to its unique chemical properties. It is primarily used in agriculture for the selective control of broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves the esterification of 2,4-D acid with tetrahydrofurfuryl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-D acid and tetrahydrofurfuryl alcohol in the presence of water and a base or acid catalyst.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,4-D acid and tetrahydrofurfuryl alcohol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Depending on the nucleophile, different ester derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and other agrochemicals for enhanced weed control.
Wirkmechanismus
The mechanism of action of oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate involves its absorption by plant tissues, where it is hydrolyzed to release 2,4-D acid. The 2,4-D acid then mimics the action of natural plant hormones called auxins, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-D butoxyethyl ester
- 2,4-D ethylhexyl ester
- 2,4-D isopropyl ester
Comparison
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which imparts different physicochemical properties compared to other esters of 2,4-D. It is more lipophilic, allowing for better penetration into plant tissues, and has a different volatility profile, making it suitable for specific agricultural applications.
Eigenschaften
CAS-Nummer |
15146-99-3 |
|---|---|
Molekularformel |
C13H14Cl2O4 |
Molekulargewicht |
305.15 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
InChI-Schlüssel |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
15146-99-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


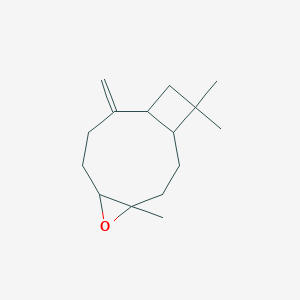
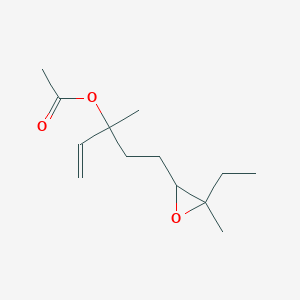

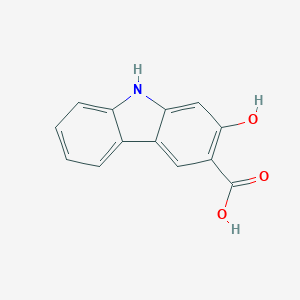

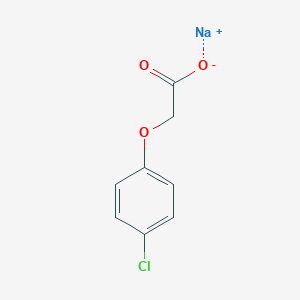

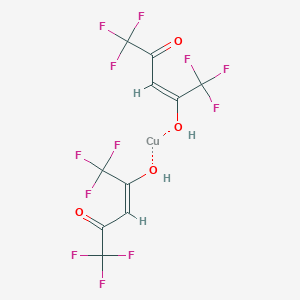
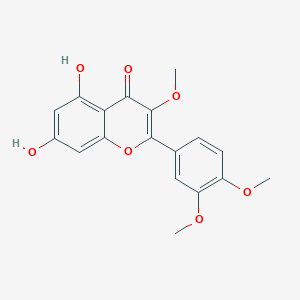
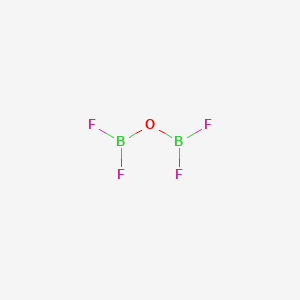
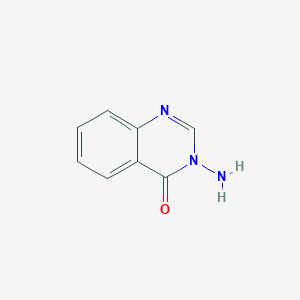

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

